Bromo[(2-(hydroxy-kappaO)methyl)phenylmethyl-kappaC](triphenylphosphine)palladium (II)
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Overview
Description
Bromo(2-(hydroxy-kappaO)methyl)phenylmethyl-kappaCpalladium (II): is a palladium complex that is widely used in various chemical reactions, particularly in organic synthesis. This compound is known for its catalytic properties, making it a valuable reagent in the field of chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Bromo(2-(hydroxy-kappaO)methyl)phenylmethyl-kappaCpalladium (II) typically involves the reaction of palladium(II) acetate with triphenylphosphine and 2-(hydroxy-kappaO)methylphenylmethyl bromide. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The compound is then purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: Bromo(2-(hydroxy-kappaO)methyl)phenylmethyl-kappaCpalladium (II) undergoes various types of reactions, including:
Oxidation: The compound can be oxidized to form different palladium species.
Reduction: It can be reduced to lower oxidation states of palladium.
Substitution: The bromide ligand can be substituted with other ligands.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include oxygen, hydrogen peroxide, and other peroxides.
Reduction: Reducing agents such as hydrogen gas, sodium borohydride, or hydrazine are used.
Substitution: Ligands such as phosphines, amines, or halides can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield palladium(IV) complexes, while reduction may produce palladium(0) species.
Scientific Research Applications
Chemistry: In chemistry, Bromo(2-(hydroxy-kappaO)methyl)phenylmethyl-kappaCpalladium (II) is used as a catalyst in various organic reactions, including cross-coupling reactions such as Suzuki-Miyaura, Heck, and Stille couplings. These reactions are essential for forming carbon-carbon bonds in the synthesis of complex organic molecules.
Biology and Medicine: In biology and medicine, this compound is explored for its potential use in drug development and as a catalyst in the synthesis of biologically active compounds. Its catalytic properties enable the efficient formation of pharmaceutical intermediates.
Industry: In the industrial sector, Bromo(2-(hydroxy-kappaO)methyl)phenylmethyl-kappaCpalladium (II) is used in the production of fine chemicals, agrochemicals, and materials science. Its role as a catalyst in various chemical processes makes it a valuable component in manufacturing.
Mechanism of Action
The mechanism by which Bromo(2-(hydroxy-kappaO)methyl)phenylmethyl-kappaCpalladium (II) exerts its effects involves the coordination of the palladium center with the ligands. The palladium atom acts as a central metal ion that facilitates various chemical transformations. The molecular targets and pathways involved depend on the specific reaction being catalyzed. For example, in cross-coupling reactions, the palladium center coordinates with the reactants, enabling the formation of new carbon-carbon bonds.
Comparison with Similar Compounds
Dichlorobis(triphenylphosphine)palladium (II): Another palladium complex used in similar catalytic reactions.
Tetrakis(triphenylphosphine)palladium (0): A palladium(0) complex used in various organic transformations.
Palladium(II) acetate: A common palladium precursor used in the synthesis of various palladium complexes.
Uniqueness: Bromo(2-(hydroxy-kappaO)methyl)phenylmethyl-kappaCpalladium (II) is unique due to its specific ligand environment, which imparts distinct catalytic properties. The presence of the hydroxy-kappaO and phenylmethyl-kappaC ligands provides unique reactivity and selectivity in various chemical reactions.
Properties
Molecular Formula |
C26H24BrOPPd |
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Molecular Weight |
569.8 g/mol |
IUPAC Name |
(2-methanidylphenyl)methanol;palladium(2+);triphenylphosphane;bromide |
InChI |
InChI=1S/C18H15P.C8H9O.BrH.Pd/c1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;1-7-4-2-3-5-8(7)6-9;;/h1-15H;2-5,9H,1,6H2;1H;/q;-1;;+2/p-1 |
InChI Key |
ZKCFXTQIGPWAIH-UHFFFAOYSA-M |
Canonical SMILES |
[CH2-]C1=CC=CC=C1CO.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.[Br-].[Pd+2] |
Origin of Product |
United States |
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